N'-hydroxypiperidine-4-carboximidamide
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Overview
Description
N’-hydroxypiperidine-4-carboximidamide is a chemical compound with the molecular formula C6H13N3O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxypiperidine-4-carboximidamide typically involves the reaction of piperidine derivatives with hydroxylamine. One common method includes the following steps:
Starting Material: 4-piperidone hydrochloride hydrate.
Reaction with Hydroxylamine: The 4-piperidone hydrochloride hydrate is reacted with hydroxylamine in the presence of a base such as sodium hydroxide.
Formation of N’-hydroxypiperidine-4-carboximidamide: The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production methods for N’-hydroxypiperidine-4-carboximidamide are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxypiperidine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanol is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N’-hydroxypiperidine-4-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxypiperidine-4-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interact with proteins involved in cellular signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-hydroxypiperidine: A hydroxylated derivative of piperidine.
Piperine-carboximidamide hybrids: Compounds with similar structural features and biological activities.
Uniqueness
N’-hydroxypiperidine-4-carboximidamide is unique due to its specific hydroxylamine-derived structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxypiperidine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)5-1-3-8-4-2-5/h5,8,10H,1-4H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZQSQVPENGEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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